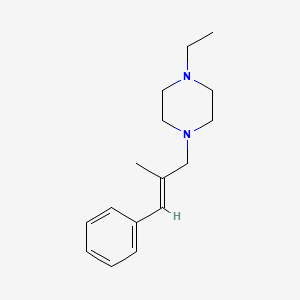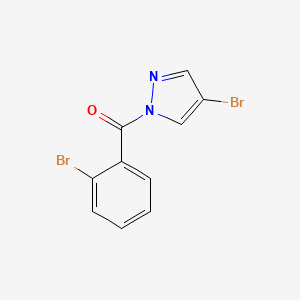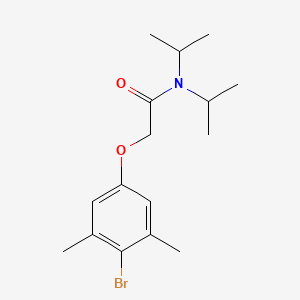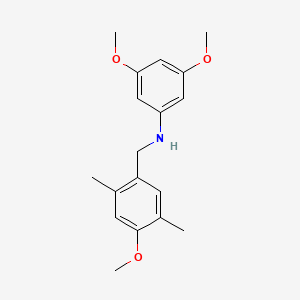
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, also known as EMPP, is a piperazine derivative that has been the focus of scientific research due to its potential therapeutic applications. EMPP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. However, its effects on normal cells and tissues have not been fully studied. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has several advantages for laboratory experiments, including its low toxicity profile and its ability to inhibit the growth of cancer cells. However, its effects on normal cells and tissues have not been fully studied, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, including its potential as an anticancer agent in clinical trials. Further studies are needed to determine its effects on normal cells and tissues, as well as its mechanism of action. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine may also have potential as a treatment for other diseases, such as neurodegenerative disorders, and further studies are needed to explore these potential applications.
Méthodes De Synthèse
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine can be synthesized using various methods, including the reaction of piperazine with 1-phenyl-2-butanone, followed by the reaction with ethyl iodide and 2-methyl-3-phenylacrolein. Another method involves the reaction of piperazine with 2-methyl-3-phenylacrolein, followed by the reaction with ethyl iodide. Both methods result in the formation of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine as a white crystalline powder.
Applications De Recherche Scientifique
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, particularly as an anticancer agent. In vitro studies have shown that 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine exhibits cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to inhibit the growth of tumors in animal models, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
1-ethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-17-9-11-18(12-10-17)14-15(2)13-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCYQSLOIUJWES-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)
![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)
![7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)

![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)



![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)